molecular formula C11H11F6NO2 B2885977 1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol CAS No. 866017-69-8

1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol

Cat. No.: B2885977
CAS No.: 866017-69-8
M. Wt: 303.204
InChI Key: UBMJETPQCSGPTM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(trifluoromethoxy)aniline with 1,1,1-trifluoro-2-butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6NO2/c12-10(13,14)9(19)5-6-18-7-1-3-8(4-2-7)20-11(15,16)17/h1-4,9,18-19H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMJETPQCSGPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCC(C(F)(F)F)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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